molecular formula C31H48N2O8 B014298 (+)-Meayamycin B CAS No. 1020210-12-1

(+)-Meayamycin B

カタログ番号 B014298
CAS番号: 1020210-12-1
分子量: 576.7 g/mol
InChIキー: LWHSGUXHAJKMME-YXWNKITCSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(+)-Meayamycin B is a natural product that has been isolated from the culture broth of the marine-derived actinomycete, Streptomyces sp. Meandmyco AC7. It is a potent inhibitor of cancer cell growth and has gained significant attention for its potential use in cancer treatment.

作用機序

The mechanism of action of (+)-Meayamycin B is not fully understood. However, it has been suggested that it inhibits the activity of the proteasome, a complex enzyme that plays a critical role in the degradation of proteins. By inhibiting the proteasome, (+)-Meayamycin B may prevent the degradation of proteins that are involved in cell cycle regulation and apoptosis, leading to the inhibition of cancer cell growth.

生化学的および生理学的効果

Studies have shown that (+)-Meayamycin B has several biochemical and physiological effects. It has been shown to induce the accumulation of ubiquitinated proteins, indicating that it inhibits proteasome activity. It has also been shown to induce the activation of the unfolded protein response, a cellular stress response that is activated in response to the accumulation of misfolded proteins.

実験室実験の利点と制限

One of the advantages of using (+)-Meayamycin B in lab experiments is its potency. It has been shown to be effective at inhibiting the growth of cancer cells at low concentrations. However, one of the limitations of using (+)-Meayamycin B is its complexity. The synthesis of (+)-Meayamycin B is a complex process that requires several steps, which may limit its availability for lab experiments.

将来の方向性

There are several future directions for the research on (+)-Meayamycin B. One direction is to further investigate its mechanism of action. Understanding the mechanism of action of (+)-Meayamycin B may help to identify new targets for cancer treatment. Another direction is to investigate its potential use in combination with other cancer treatments. Studies have shown that combining (+)-Meayamycin B with other cancer treatments may enhance its effectiveness. Finally, future research may focus on developing new synthesis methods for (+)-Meayamycin B that are more efficient and cost-effective.
Conclusion
In conclusion, (+)-Meayamycin B is a natural product that has gained significant attention for its potential use in cancer treatment. The synthesis of (+)-Meayamycin B is a complex process that involves several steps. Studies have shown that (+)-Meayamycin B inhibits the growth of various cancer cell lines and induces cell cycle arrest and apoptosis. Its mechanism of action is not fully understood, but it is thought to inhibit the activity of the proteasome. Further research may focus on understanding its mechanism of action, investigating its potential use in combination with other cancer treatments, and developing new synthesis methods.

合成法

The synthesis of (+)-Meayamycin B is a complex process that involves several steps. The first step is the synthesis of the key intermediate, 4-epi-isoformamide. This intermediate is then subjected to a series of reactions, including a diastereoselective aldol reaction, a Wittig reaction, and a selective reduction to produce the final product, (+)-Meayamycin B.

科学的研究の応用

(+)-Meayamycin B has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and colon cancer cells. Studies have also demonstrated that (+)-Meayamycin B induces cell cycle arrest and apoptosis in cancer cells.

特性

CAS番号

1020210-12-1

製品名

(+)-Meayamycin B

分子式

C31H48N2O8

分子量

576.7 g/mol

IUPAC名

[5-[[(2R,3R,5R,6S)-6-[5-[(3R,4R,5R)-4-hydroxy-7,7-dimethyl-1,6-dioxaspiro[2.5]octan-5-yl]-3-methylpenta-2,4-dienyl]-2,5-dimethyloxan-3-yl]amino]-5-oxopent-3-en-2-yl] morpholine-4-carboxylate

InChI

InChI=1S/C31H48N2O8/c1-20(8-11-26-28(35)31(19-38-31)18-30(5,6)41-26)7-10-25-21(2)17-24(23(4)40-25)32-27(34)12-9-22(3)39-29(36)33-13-15-37-16-14-33/h7-9,11-12,21-26,28,35H,10,13-19H2,1-6H3,(H,32,34)/t21-,22?,23-,24-,25+,26-,28-,31-/m1/s1

InChIキー

LWHSGUXHAJKMME-YXWNKITCSA-N

異性体SMILES

C[C@H]1C[C@H]([C@H](O[C@H]1C/C=C(\C)/C=C/[C@@H]2[C@H]([C@@]3(CC(O2)(C)C)CO3)O)C)NC(=O)/C=C\[C@H](C)OC(=O)N4CCOCC4

SMILES

CC1CC(C(OC1CC=C(C)C=CC2C(C3(CC(O2)(C)C)CO3)O)C)NC(=O)C=CC(C)OC(=O)N4CCOCC4

正規SMILES

CC1CC(C(OC1CC=C(C)C=CC2C(C3(CC(O2)(C)C)CO3)O)C)NC(=O)C=CC(C)OC(=O)N4CCOCC4

同義語

Meayamycin B;  SCHEMBL1615203;  CHEMBL3221256;  LWHSGUXHAJKMME-YXWNKITCSA-N;  (2z,4s)-4-[(morpholinylcarbonyl)oxy]-n-[(2r,3r,5s,6s)-tetrahydro-6-[(2e,4e)-5-[(3r,4r,5r)-4-hydroxy-7,7-dimethyl-1,6-dioxaspiro[2.5]oct-5-yl]-3-methyl-2,4-pentadien-1-yl]-2,5-dimethyl-2h-pyran-3-yl]-2-pentenamide; 

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。